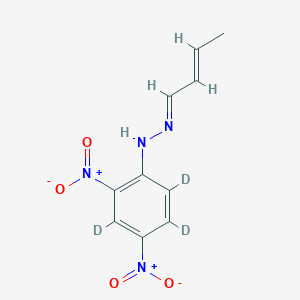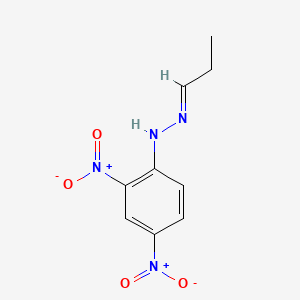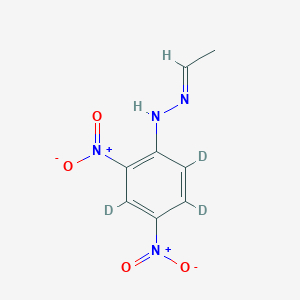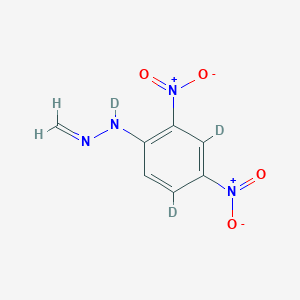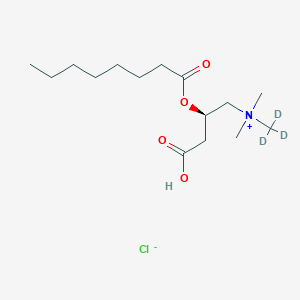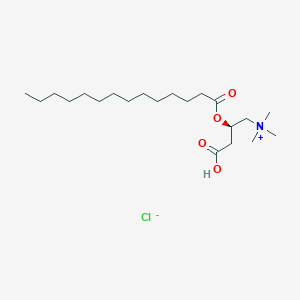
Desmethylemapunil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethylemapunil is a synthetic organic compound belonging to the class of purinones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desmethylemapunil typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides, aromatic, and saturated heterocycles. The process proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve the use of deep eutectic solvents (DESs) due to their green chemistry attributes, such as low volatility, chemical stability, and biocompatibility . DESs can be prepared by mixing eutectic solvents at room temperature and grinding them together until a clear liquid is formed .
Chemical Reactions Analysis
Types of Reactions: Desmethylemapunil undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Desmethylemapunil has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Mechanism of Action
Desmethylemapunil exerts its effects by acting as a selective agonist at the peripheral benzodiazepine receptor (TSPO) . This receptor is involved in the regulation of steroidogenesis, particularly the production of neuroactive steroids such as allopregnanolone in the brain . The activation of TSPO leads to various downstream effects, including modulation of mitochondrial function and regulation of cellular stress responses.
Comparison with Similar Compounds
Emapunil: A closely related compound with similar anxiolytic properties.
Modafinil: Another compound that acts as a dopamine reuptake inhibitor and is used as a wakefulness-promoting agent.
Flmodafinil: A derivative of modafinil with improved potency.
Uniqueness: Desmethylemapunil is unique due to its specific interaction with the peripheral benzodiazepine receptor (TSPO), which distinguishes it from other compounds like modafinil and flmodafinil that primarily target dopamine reuptake .
Properties
CAS No. |
226953-50-0 |
|---|---|
Molecular Formula |
C22H21N5O2 |
Molecular Weight |
387.43 |
Purity |
>98% |
Synonyms |
N-benzyl-N-ethyl-2-(8-oxo-2-phenyl-7H-purin-9(8H)-yl)ethanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


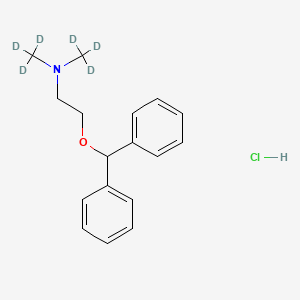
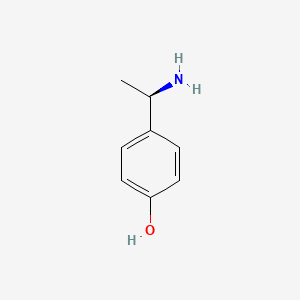
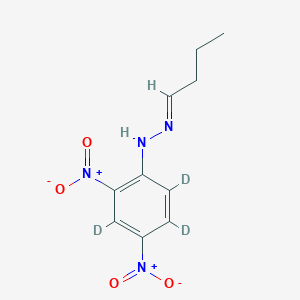
![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)
